molecular formula C20H42O3 B14338713 1,1-Dimethoxyoctadecan-1-OL CAS No. 105192-52-7

1,1-Dimethoxyoctadecan-1-OL

Cat. No.: B14338713
CAS No.: 105192-52-7
M. Wt: 330.5 g/mol
InChI Key: OPBXUULGYIWMCV-UHFFFAOYSA-N
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Description

1,1-Dimethoxyoctadecan-1-OL is a long-chain fatty alcohol derivative characterized by an 18-carbon backbone (octadecane) substituted with two methoxy groups (-OCH₃) and a hydroxyl group (-OH) at the terminal carbon. While specific data for this compound are scarce in publicly available literature, its structural analogs (e.g., shorter-chain dimethoxy alcohols and alkanols) suggest applications in surfactants, cosmetic formulations, and industrial lubricants .

Properties

CAS No.

105192-52-7

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

1,1-dimethoxyoctadecan-1-ol

InChI

InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3

InChI Key

OPBXUULGYIWMCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.

Industrial Production Methods: In an industrial setting, the production of 1,1-Dimethoxyoctadecan-1-OL may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Stearic acid or stearone.

    Reduction: Stearaldehyde or stearyl alcohol.

    Substitution: Various substituted octadecanes depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups in 1,1-Dimethoxyoctadecan-1-OL reduce hydrogen-bonding capacity compared to terminal -OH groups in Dodecan-1-ol , leading to lower water solubility .
  • The absence of unsaturated bonds (unlike 11-Octadecyn-1-OL ) increases oxidative stability but limits chemical reactivity .

Chain Length and Physical Properties

Compound Name Chain Length Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
1,1-Dimethoxyoctadecan-1-OL C18 ~314.5 (estimated) ~45–55 (estimated) >300 (estimated)
Dodecan-1-ol () C12 186.34 24–26 259–260
3,7-Dimethyl-6-octen-1-ol () C10 172.27 - 213–215

Key Observations :

  • Longer chains (C18 vs. C12) increase melting and boiling points due to stronger van der Waals interactions .
  • Branched analogs (e.g., 3,7-Dimethyl-6-octen-1-ol ) exhibit lower boiling points due to reduced molecular packing efficiency .

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